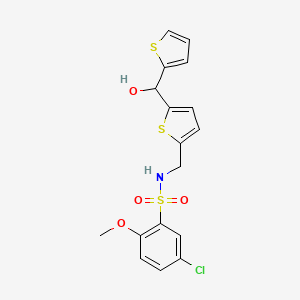

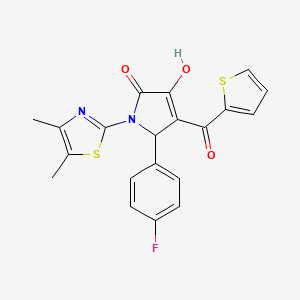

5-氯-N-((5-(羟基(噻吩-2-基)甲基)噻吩-2-基)甲基)-2-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of sulfonamide derivatives, including compounds similar to our target molecule, often involves cascade reactions, cyclization processes, or substitution reactions. For instance, compounds have been synthesized through reactions involving thiourea in the presence of sodium carbonate, leading to the formation of complex heterocyclic structures (Rozentsveig et al., 2011). Another approach includes the use of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, showcasing its utility in introducing chloro groups to various substrates, potentially relevant to the synthesis of our target compound (Pu et al., 2016).

Molecular Structure Analysis

The molecular structure of sulfonamide compounds has been elucidated using techniques such as X-ray crystallography, revealing insights into their conformation and the nature of their bonding. Studies have shown that the tetrazole derivatives, which share structural similarities with our compound, exhibit specific intermolecular hydrogen bonding patterns, contributing to their stability and reactivity (Al-Hourani et al., 2015).

科学研究应用

癌症治疗的光动力疗法

对用新苯磺酰胺衍生基取代的锌酞菁衍生物进行的研究突显了这些化合物在光动力疗法(PDT)中的潜力。该研究发现,这类化合物具有良好的荧光性能、高单线态氧量子产率和适当的光降解量子产率,使它们适用于作为PDT中的II型光敏剂用于癌症治疗(Pişkin, Canpolat, & Öztürk, 2020)。

抗菌和抗真菌活性

合成并测试了携带2,5-二取代-1,3,4-噁二唑基团的磺胺类化合物,用于其抗HIV和抗真菌活性。这些研究展示了磺胺类化合物在开发新的抗感染疾病治疗剂方面的潜力(Zareef et al., 2007)。

用于阿尔茨海默病的酶抑制

从4-甲氧基苯乙胺衍生的一系列磺胺类化合物显示出对乙酰胆碱酯酶的抑制作用,表明它们作为阿尔茨海默病的治疗剂的潜力。这种抑制机制可能导致更强效的乙酰胆碱酯酶抑制剂(Abbasi et al., 2018)。

抗癌剂

一项关于新型氨基噻唑基-芍药酚衍生物对几种癌细胞系的抗癌效果的研究,包括人类胃腺癌和结肠腺癌。这些化合物表现出显著的抑制活性,突显了磺胺类衍生物作为抗癌剂的潜力(Tsai et al., 2016)。

非线性光学性质

关于噻吩取代吡啶盐的合成和表征,相关于磺胺类结构,揭示了显著的二阶非线性光学(NLO)性质。这些发现表明这类化合物在NLO材料的技术应用开发中具有潜在应用(Li et al., 2012)。

属性

IUPAC Name |

5-chloro-N-[[5-[hydroxy(thiophen-2-yl)methyl]thiophen-2-yl]methyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClNO4S3/c1-23-13-6-4-11(18)9-16(13)26(21,22)19-10-12-5-7-15(25-12)17(20)14-3-2-8-24-14/h2-9,17,19-20H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXTQAOWFDFWUNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CS3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClNO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-N-((5-(hydroxy(thiophen-2-yl)methyl)thiophen-2-yl)methyl)-2-methoxybenzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(3-benzyl-5,6-dimethyl-2,4-dioxo-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/no-structure.png)

![N-(3'-acetyl-7-methyl-2-oxo-1-phenethyl-3'H-spiro[indoline-3,2'-[1,3,4]thiadiazol]-5'-yl)acetamide](/img/structure/B2488422.png)

![1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2488424.png)

![2-(3-Bromo-4-methylphenyl)-N-[cyano(cyclopropyl)methyl]acetamide](/img/structure/B2488427.png)

![1,3-Benzodioxol-5-yl[4-(4-chlorophenyl)piperazin-1-yl]methanone](/img/structure/B2488437.png)

![4-Methoxy-3-[(propanoylamino)methyl]benzenesulfonyl fluoride](/img/structure/B2488440.png)

![2-(4-chlorophenyl)-N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methylphenyl)acetamide](/img/structure/B2488441.png)